2-(4-Phenoxyphenyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHQEDQRRLCSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Classical and Modern Quinoline (B57606) Synthesis Strategies
The construction of the quinoline backbone, the essential scaffold of 2-(4-phenoxyphenyl)quinoline, has historically relied on a set of powerful cyclization reactions. These methods, while traditional, continue to be relevant and are often the basis for more modern synthetic innovations.
The classical syntheses of quinolines are characterized by the formation of the heterocyclic ring through the reaction of anilines with compounds providing a three-carbon chain, which ultimately forms the pyridine (B92270) part of the quinoline system.
The Combes synthesis is a notable acid-catalyzed reaction for producing 2,4-substituted quinolines. wikipedia.org It involves the condensation of an aniline (B41778) with a β-diketone. wikipedia.orgrsc.org The initial reaction forms a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the quinoline ring. wikipedia.org The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. wikipedia.org The choice of aniline and β-diketone dictates the substitution pattern of the final quinoline product. wikipedia.orgrsc.org
The mechanism proceeds through the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack by the aniline. wikipedia.org Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to an enamine. wikipedia.org The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine, followed by another dehydration step to yield the aromatic quinoline. wikipedia.org
| Reactants | Catalyst | Product Type |
| Aniline | Concentrated Sulfuric Acid (H₂SO₄) | 2,4-Disubstituted quinoline |
| Substituted Aniline | Polyphosphoric Acid (PPA) | Substituted 2,4-disubstituted quinoline |
| Aniline | β-Diketone | 2,4-Disubstituted quinoline |
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing quinoline-4-carboxylic acids. rsc.orgwikipedia.org The reaction utilizes isatin (B1672199) and a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgiipseries.org The base, typically potassium hydroxide, hydrolyzes the amide bond of isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the substituted quinoline-4-carboxylic acid. wikipedia.org
This method is particularly useful for producing quinolines with substituents at the 2- and 3-positions, as well as a carboxylic acid group at the 4-position. iipseries.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
| Reactants | Catalyst/Reagent | Product Type |
| Isatin | Potassium Hydroxide (KOH) | Quinoline-4-carboxylic acid |
| Isatin, Carbonyl compound | Base (e.g., KOH, NaOH) | 2,3-Disubstituted quinoline-4-carboxylic acid |
| N-Acyl isatin | Base | 2-Hydroxy-quinoline-4-carboxylic acid |
The Friedländer synthesis is a straightforward and efficient method for generating substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). minia.edu.egjk-sci.com The reaction can be catalyzed by either an acid or a base. jk-sci.com The initial step is an aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring. iipseries.org
A significant advantage of the Friedländer synthesis is its regioselectivity, which unambiguously produces a specific constitutional isomer. However, a limitation can be the availability of the required 2-aminoaryl aldehyde or ketone starting materials. mdpi.com To overcome this, modifications have been developed, such as the in situ reduction of readily available 2-nitrobenzaldehydes. mdpi.com Various catalysts, including Lewis acids and solid-supported reagents like Amberlyst-15, have been employed to improve reaction conditions and yields. nih.govresearchgate.net
| Reactants | Catalyst/Reagent | Product Type |
| 2-Aminoaryl aldehyde/ketone, Ketone with α-methylene | Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., NaOH, piperidine) | Polysubstituted quinoline |
| 2-Nitrobenzaldehyde, Ketone | Fe/AcOH (for in situ reduction) | Substituted quinoline |
| 2-Aminobenzyl alcohol, Ketone | CuCl₂, KOH, O₂ | Substituted quinoline |
The Doebner-Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org This reaction is typically catalyzed by a strong Brønsted or Lewis acid. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org
The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. One proposed pathway involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl. This is followed by cyclization, dehydration, and oxidation to yield the final quinoline product. wikipedia.orgacs.org This method allows for the synthesis of a wide range of substituted quinolines. slideshare.net
| Reactants | Catalyst | Product Type |
| Aniline, α,β-Unsaturated carbonyl compound | Lewis Acid (e.g., SnCl₄, Sc(OTf)₃) or Brønsted Acid (e.g., HCl, H₂SO₄) | Substituted quinoline |
| Aromatic amine, α,β-Unsaturated aldehyde/ketone | Hydrochloric Acid (HCl), Toluene | 2,4-Disubstituted quinoline |
| Aniline, Aldehyde, Pyruvic acid | Heat | Quinoline-4-carboxylic acid |
The Camps cyclization is a chemical reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline derivative using a base, such as sodium hydroxide. wikipedia.orgmdpi.com Depending on the structure of the starting material and the reaction conditions, the cyclization can occur in two different ways, potentially leading to the formation of two isomeric hydroxyquinolines (a quinolin-4-one and a quinolin-2-one). wikipedia.orgmdpi.com The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com
This method is particularly useful for the synthesis of 2-aryl-4-quinolones, which can be achieved in a two-step process involving a copper-catalyzed amidation followed by the base-mediated Camps cyclization. wikipedia.org The choice of base can influence the regioselectivity of the cyclization. mdpi.com
| Reactants | Catalyst/Reagent | Product Type |
| o-Acylaminoacetophenone | Sodium Hydroxide (NaOH) | Hydroxyquinoline (quinolin-2-one or quinolin-4-one) |
| N-(2-acylaryl)amide | Strong Base | Quinolone derivative |
| o-Halophenone (precursor) | Copper catalyst, then Base | 2-Aryl-4-quinolone |
Doebner-Miller Synthesis and Related Condensations
Advanced Catalytic Approaches for Quinoline Construction
Modern synthetic chemistry has seen a surge in the development of catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of this compound has benefited from these advancements, with various metal-catalyzed reactions providing powerful tools for its creation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The construction of the 2-arylquinoline framework, a key feature of this compound, has been significantly advanced through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to introduce the phenoxyphenyl group at the 2-position of the quinoline ring.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, this methodology can be applied by coupling a quinoline derivative bearing a leaving group (such as a halogen) at the 2-position with 4-phenoxyphenylboronic acid, or conversely, by coupling 2-chloroquinoline (B121035) with a phenoxyphenylboronic acid derivative.
A general approach involves the reaction of a 2-haloquinoline with an appropriately substituted arylboronic acid. For instance, novel 3-arylated quinolines have been synthesized in excellent yields using a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This highlights the versatility of the Suzuki-Miyaura reaction in creating arylated quinoline structures. Specifically, the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes has been achieved through the palladium-mediated Suzuki–Miyaura cross-coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids. nih.gov This demonstrates the feasibility of constructing complex biaryl ether linkages attached to the quinoline core.
The reaction conditions for Suzuki-Miyaura couplings can be adapted for various substrates. For example, the synthesis of 4-methoxybiphenyl (B1664174) has been achieved via the Suzuki-Miyaura cross-coupling of phenylboronic acid and 4-iodoanisole (B42571) catalyzed by Pd/C in an adapted domestic microwave oven, showcasing the potential for more environmentally friendly and rapid synthesis. scielo.org.mx Furthermore, one-pot syntheses of 2,3,4-triarylquinolines have been developed via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids, indicating the possibility of multiple arylations in a single step. nih.gov A novel palladium-catalyzed protocol for the synthesis of 2-arylquinolines has also been developed via a tandem reaction of 2-aminostyryl nitriles with arylboronic acids, offering an alternative pathway to the desired products. matilda.scienceacs.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylated Quinolines
| Quinoline Precursor | Boronic Acid Derivative | Catalyst System | Product | Reference |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl₂(PPh₃)₂/PCy₃ | 2,3,4-Triarylquinolines | nih.gov |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes | nih.gov |
| 2-Aminostyryl nitriles | Arylboronic acids | Palladium catalyst | 2-Arylquinolines | matilda.scienceacs.org |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | 4-Methoxybiphenyl | scielo.org.mx |
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides another strategic pathway to quinoline derivatives. This reaction can be employed to introduce an alkyne moiety that can subsequently undergo cyclization to form the quinoline ring.
An improved synthesis of a potent neuronal nitric oxide synthase inhibitor involved a copper-mediated Sonogashira coupling to an internal alkyne in excellent yield. nih.gov This highlights the efficiency of this reaction in creating key intermediates. The Sonogashira coupling reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.comorganic-chemistry.org
The general strategy involves the coupling of an appropriately substituted aryl halide with a terminal alkyne, followed by an intramolecular cyclization. For instance, a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, has been used to synthesize 2,3-disubstituted benzo[b]furans, a reaction type that can be conceptually extended to quinoline synthesis. organic-chemistry.org A key aspect of this strategy is the subsequent cyclization step, which can be triggered by various conditions to form the heterocyclic ring. acs.org
Table 2: Sonogashira Coupling for the Synthesis of Heterocyclic Compounds
| Aryl Halide | Alkyne | Catalyst System | Key Intermediate/Product | Reference |
| tert-Butyl (3-bromobenzyl)(methyl)carbamate | Ethynyltrimethylsilane | Palladium catalyst | Sonogashira coupling product | nih.gov |
| 2-(2-Bromophenoxy) derivatives | Terminal acetylenes | Palladium/Copper | 2,3-Disubstituted benzo[b]furans | organic-chemistry.org |
Suzuki-Miyaura Cross-Coupling for Arylated Quinolines
Other Metal-Catalyzed Syntheses (e.g., Copper-catalyzed, NHC-catalyzed)
Beyond palladium, other transition metals have proven effective in catalyzing the synthesis of quinolines. Copper, in particular, has emerged as a cost-effective and versatile catalyst for various transformations leading to the quinoline core. N-Heterocyclic carbenes (NHCs) have also been employed as ligands in catalytic systems to enhance reactivity and selectivity.
Copper-catalyzed methods often proceed through tandem reactions, where multiple bond-forming events occur in a single pot. A simple and efficient copper-catalyzed method allows for the synthesis of quinoline-2-carboxylate derivatives through a sequential intermolecular addition of alkynes onto imines and subsequent intramolecular ring closure by arylation at room temperature. organic-chemistry.org Another approach involves a copper(II)-catalyzed cascade annulation of simple anilines with two molecules of alkyne esters for the one-pot synthesis of 2,4-disubstituted quinolines. rsc.org Furthermore, a novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles is described via a copper-mediated tandem reaction involving Knoevenagel condensation, amination, and intramolecular cyclization. rsc.org
N-Heterocyclic carbene (NHC) copper-catalyzed reactions have also been developed for quinoline synthesis. A facile and practical process for the synthesis of quinolines through an NHC-copper catalyzed indirect Friedländer reaction from 2-aminobenzyl alcohol and aryl ketones has been reported. rsc.orgresearchgate.netnih.gov This reaction proceeds at room temperature using DMSO as an oxidant. rsc.orgresearchgate.netnih.gov Gold and nickel are other metals that have been utilized in the synthesis of quinolines through various catalytic cycles involving annulations and cyclizations. rsc.orgrsc.orgdicp.ac.cn
Table 3: Other Metal-Catalyzed Syntheses of Quinolines
| Catalyst System | Reactants | Product Type | Reference |
| Cu(OTf)₂ | Ethyl glyoxylate, aniline, alkynes | Quinoline-2-carboxylates | organic-chemistry.org |
| Copper(II) | Anilines, alkyne esters | 2,4-Disubstituted quinolines | rsc.org |
| Copper-mediated | ortho-Bromobenzaldehyde, active methylene (B1212753) nitriles | 2-Aminoquinolines, 2-arylquinoline-3-carbonitriles | rsc.org |
| NHC-Copper | 2-Aminobenzyl alcohol, aryl ketones | Quinolines | rsc.orgresearchgate.netnih.gov |
| Gold/Copper | Arylaldehydes, arylamines, arylalkynes | Quinoline derivatives | rsc.org |
| Nickel-H | Alkynes, anthranils | Structurally diverse quinolines | dicp.ac.cn |
SnCl₂-Mediated Reductive Cyclization Routes
Tin(II) chloride (SnCl₂) is a versatile reagent in organic synthesis, often employed as a reducing agent. In the context of quinoline synthesis, SnCl₂ can mediate reductive cyclization reactions, providing a straightforward route to the quinoline core from readily available starting materials.
A rapid and efficient SnCl₂·2H₂O mediated synthesis of quinolines has been developed using an A³-coupling (aldehyde-alkyne-amine) followed by reductive cyclization. rsc.orgresearchgate.net This one-pot method is a key highlight in the formation of 2-substituted quinolines. rsc.orgresearchgate.net The reaction of 2-nitrobenzaldehydes, piperidine, and alkyne derivatives in the presence of a copper iodide (CuI) catalyst followed by reductive cyclization with stannous chloride dihydrate (SnCl₂·2H₂O) also affords substituted quinolines in good to moderate yields. tandfonline.com
The versatility of tin(II) chloride is further demonstrated in its use as a catalyst for the synthesis of tetrahydropyranoquinoline derivatives through a one-pot condensation of aromatic aldehydes, aromatic amines, and 3,4-dihydro-2H-pyran. eurjchem.com Additionally, SnCl₂-mediated heterocyclization has been used to construct benzisoxazole/quinoline-embedded β-carboline scaffolds. rsc.org The redox properties of a deep eutectic solvent composed of tin(II) chloride dihydrate and choline (B1196258) chloride have also been explored for the synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines through a tandem one-pot reductive cyclization-oxidation. rsc.org
Table 4: SnCl₂-Mediated Synthesis of Quinolines and Related Heterocycles
| Reactants | Reagent/Catalyst | Product Type | Reference |
| Aldehyde, Alkyne, Amine | SnCl₂·2H₂O | 2-Substituted Quinolines | rsc.orgresearchgate.net |
| 2-Nitrobenzaldehydes, Piperidine, Alkyne derivatives | CuI, SnCl₂·2H₂O | Substituted Quinolines | tandfonline.com |
| Aromatic Aldehyde, Aromatic Amine, 3,4-Dihydro-2H-pyran | SnCl₂·2H₂O | Tetrahydropyranoquinolines | eurjchem.com |
| 2-Nitro chalcones | Sn(II) | β-Carboline C-1- and C-3-linked vinyl benzisoxazole analogues | rsc.org |
| 1-(2-Nitrophenyl)-1H-indole(pyrrole), Aldehydes | SnCl₂·2H₂O/Choline chloride | Indolo(pyrrolo)[1,2-a]quinoxalines | rsc.org |
Multicomponent Reaction Strategies for Diverse Quinoline Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been adapted for the synthesis of diverse quinoline scaffolds.
The Gould-Jacobs reaction is a classic method for quinoline synthesis, involving the condensation of an aniline derivative with a malonic acid derivative, followed by thermal cyclization. researchgate.netmdpi.comwikidoc.orgcas.czrsc.org This reaction can be used to produce a variety of substituted quinolines, including those with potential as antibacterial agents. mdpi.com The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substrate. mdpi.com
More contemporary MCRs have also been developed. For example, a one-pot, three-component domino strategy involving the condensation of benzaldehydes, anilines, and nitroalkanes in the presence of Fe(III) chloride affords 2-arylquinolines in high yields. rsc.org Another MCR for synthesizing 2-arylquinolines involves the reaction of anilines, benzaldehydes, and N,N-dimethyl enaminones. rsc.org The Povarov reaction, which is the acid-catalyzed reaction of anilines, aldehydes, and activated alkenes, is another powerful MCR for generating complex tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. d-nb.info Unprecedented 2,3-phenylquinoline covalent organic frameworks (COFs) have been generated through a multicomponent domino reaction, showcasing the utility of MCRs in materials science. nih.gov
Table 5: Multicomponent Reactions for Quinoline Synthesis
| Reaction Name/Type | Reactants | Key Features | Product Type | Reference |
| Gould-Jacobs Reaction | Aniline derivative, Malonic acid derivative | Thermal cyclization | Substituted 4-hydroxyquinolines | researchgate.netmdpi.comwikidoc.orgcas.czrsc.org |
| Fe(III) chloride-catalyzed MCR | Benzaldehydes, Anilines, Nitroalkanes | One-pot, domino strategy | 2-Arylquinolines | rsc.org |
| Povarov Reaction | Anilines, Aldehydes, Activated alkenes | Acid-catalyzed | Tetrahydroquinolines | d-nb.info |
| Domino Reaction | Aldehydes, Amines, Epoxystyrene | Forms 2,3-phenylquinoline linkages | Covalent Organic Frameworks | nih.gov |
Specific Synthetic Routes to this compound
Direct synthesis methods aim to construct the this compound molecule in a single or a few convergent steps from readily available starting materials. Prominent among these are transition-metal-catalyzed cross-coupling reactions and acid-catalyzed condensation/cyclization reactions like the Friedländer synthesis.
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for this purpose. For instance, 3-(4-phenoxyphenyl)quinoline has been synthesized via the Suzuki coupling of a quinoline precursor with (4-phenoxyphenyl)boronic acid. researchgate.net A similar strategy can be applied to synthesize the 2-substituted isomer by coupling a 2-haloquinoline with the corresponding boronic acid. One specific example, though for an isomeric compound, reported the synthesis of 2-(2-phenoxyphenyl)quinoline in an 81% yield. rsc.org
The Friedländer synthesis offers another direct route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a ketone containing an α-methylene group. orientjchem.org To obtain this compound, this would typically involve the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with 1-(4-phenoxyphenyl)ethan-1-one. The reaction is often catalyzed by acids or bases under thermal conditions. orientjchem.orgacgpubs.org Zeolite-catalyzed, solvent-free conditions have also been developed for the synthesis of 2,4-disubstituted quinolines, presenting an environmentally benign alternative. rsc.org
More advanced one-pot syntheses have been developed using ruthenium catalysts. For example, a dinuclear Ru(II) complex has been shown to effectively catalyze the synthesis of quinolines from 2-nitrobenzyl alcohols and secondary alcohols under relatively mild conditions (90 °C). chemrxiv.org This acceptorless dehydrogenative coupling provides a direct transformation with high efficiency. chemrxiv.org
| Method | Key Reactants | Catalyst/Reagent | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Chloroquinoline, (4-Phenoxyphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | N/A for target, but analogous reactions are high-yielding | chula.ac.th |
| Friedländer Annulation | 2-Aminobenzophenone, 1-(4-phenoxyphenyl)ethan-1-one | Chloramine-T | Acetonitrile, Reflux | Up to 95% for analogous quinolines | acgpubs.org |
| Ru-Catalyzed Dehydrogenative Coupling | 2-Nitrobenzyl alcohol, 1-(4-Phenoxyphenyl)ethanol | Dinuclear Ru(II) Complex, KOH | Toluene, 90 °C | Up to 93% for analogous quinolines | chemrxiv.org |
| SnCl₂-Mediated Reductive Cyclization | 1-(2-Nitrophenyl)-3-(4-phenoxyphenyl)prop-2-yn-1-ol | SnCl₂·2H₂O | Ethanol, Reflux | 81% for 2-(2-phenoxyphenyl)quinoline | rsc.org |
An alternative to direct synthesis is a multi-step approach where a quinoline or quinolone ring is first synthesized and then functionalized with the phenoxyphenyl group. This strategy is particularly common in medicinal chemistry for the synthesis of complex analogs.
A well-documented example involves the synthesis of 4(1H)-quinolone-3-diarylethers. acs.orgnih.gov The process begins with a Conrad-Limpach or Knorr synthesis to form a 2-methyl-4(1H)-quinolone precursor from an appropriately substituted aniline. orientjchem.orgnih.gov This quinolone core is then functionalized, for example, by iodination at the C-3 position. acs.orgnih.gov The resulting 3-iodo-quinolone is a key intermediate. This intermediate then undergoes a Suzuki coupling reaction with a (substituted) 4-phenoxyphenylboronic acid or a related boronate ester to introduce the desired diaryl ether moiety at the C-3 position. acs.orggoogle.com This sequence allows for late-stage introduction of the phenoxyphenyl group, which is advantageous for creating a library of diverse compounds. acs.org
Direct Synthesis Approaches and Optimized Reaction Conditions
Derivatization and Structural Modification Strategies for Phenoxyphenyl Quinolines
The this compound scaffold serves as a versatile template for further structural modifications. These derivatizations are crucial for optimizing the pharmacological properties of the molecule by altering its electronic, steric, and lipophilic characteristics. Modifications are typically focused on three main areas: the quinoline ring, the phenoxyphenyl moiety, and the synthesis of hybrid molecules.
The quinoline ring offers several positions for substitution, with C-4 and C-6 being common targets for modification. Structure-activity relationship (SAR) studies have shown that substituents at these positions can significantly influence biological activity. nih.govorientjchem.org
For instance, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to enhance the antibacterial activity of certain quinoline derivatives. orientjchem.orgnih.gov In other studies, chloro and fluoro groups have been introduced at C-6, while methoxy (B1213986) groups have been added at C-7, to modulate the properties of antimalarial quinolones. google.com The C-4 position is also a key site for derivatization. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid has been synthesized and further converted into a series of carboxamide derivatives, demonstrating the feasibility of introducing functional groups at this position to explore new chemical space. chula.ac.th
| Position | Substituent | Synthetic Approach | Reference |
|---|---|---|---|
| C-4 | -COOH, -CONH-R | Oxidation of 4-methylquinoline (B147181) followed by amidation | chula.ac.th |
| C-6 | -F, -Cl | Starting from substituted anilines or via electrophilic aromatic substitution | google.comnih.gov |
| C-6 | -OH | Synthesis from 4-aminophenol (B1666318) precursors | nih.gov |
| C-7 | -OCH₃ | Starting from substituted anilines (e.g., 4-fluoro-3-methoxyaniline) | nih.govgoogle.com |
The phenoxyphenyl group itself is a prime target for modification to fine-tune the molecule's properties. Introducing electron-withdrawing or electron-donating groups can alter the electronic distribution and conformation of the entire molecule.
A common modification is the introduction of a trifluoromethoxy (-OCF₃) group on the terminal phenyl ring. google.com This is typically achieved by using a pre-functionalized building block, such as 4,4,5,5-tetramethyl-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane, in a Suzuki coupling reaction. google.com The -OCF₃ group is a lipophilic electron-withdrawing group that can improve metabolic stability and cell permeability.
The introduction of sulfur-containing functionalities like the methylthio (-SMe) group has also been explored. acs.org While some studies focus on adding this group to the quinoline ring, the synthesis of precursors like ((4-phenoxyphenyl)methylene)bis(methylsulfane) demonstrates that the phenoxyphenyl moiety can be functionalized with such groups. nih.gov These modifications significantly expand the chemical diversity of the phenoxyphenyl quinoline library.
| Modification | Synthetic Strategy | Rationale/Purpose | Reference |
|---|---|---|---|
| Trifluoromethoxy (-OCF₃) | Suzuki coupling with a pre-functionalized boronate ester | Increase lipophilicity and metabolic stability | google.com |
| Methylthio (-SMe) | Functionalization of a benzaldehyde (B42025) precursor | Introduce sulfur functionality, explore new SAR | nih.gov |
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. mdpi.comdoi.org The phenoxyphenyl quinoline scaffold is an attractive component for such hybridization. doi.org
Researchers have designed and synthesized hybrids by covalently linking the quinoline scaffold to other biologically active moieties. mdpi.com For example, quinoline-chalcone and quinoline-chromone hybrids have been developed as potential antileishmanial agents. mdpi.com In other work, the quinoline scaffold has been fused or linked to benzimidazole, another privileged heterocyclic structure, to create novel pharmacological agents. bohrium.com The connection can be a direct bond or achieved through a flexible or rigid linker. mdpi.com This approach has also been used to design HIV-1 reverse transcriptase inhibitors by creating 2-phenylamino-4-phenoxyquinoline derivatives, which fuse pharmacophoric elements from existing drugs. mdpi.com
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound from common precursors necessitates careful control of regioselectivity to ensure the desired 2-substituted product over other isomers, such as a 4-substituted quinoline. The principles of stereoselectivity are also relevant, particularly in the broader context of advanced quinoline synthesis, although the target molecule itself is achiral.
Regioselectivity
The formation of a specific regioisomer in quinoline synthesis is dictated by the reaction mechanism and the electronic and steric properties of the substrates. Key methodologies that could be employed for synthesizing this compound, such as the Friedländer, Combes, and Doebner-von Miller reactions, each present distinct regiochemical considerations.
In the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the regioselectivity becomes a factor when an unsymmetrical ketone is used. For the synthesis of this compound, the logical precursors would be a 2-aminoaryl ketone (like 2-aminoacetophenone) and a ketone with a phenoxy-phenyl group, or more commonly, 2-aminobenzaldehyde reacting with 1-(4-phenoxyphenyl)ethan-1-one. In the latter, more straightforward case, the acetyl group of 1-(4-phenoxyphenyl)ethan-1-one provides the reactive α-methylene and carbonyl functionalities, leading unambiguously to the 2-arylquinoline product. However, if a more complex unsymmetrical ketone were used, the reaction could potentially yield a mixture of products depending on which α-methylene group participates in the initial condensation researchgate.net.
The Combes quinoline synthesis , which condenses an aniline with a β-diketone, offers a clear example of how substituent effects govern regioselectivity. wikipedia.org Although not directly synthesizing the target compound, studies on the formation of 2-CF₃- and 4-CF₃-quinolines reveal that steric hindrance plays a dominant role in the rate-determining electrophilic aromatic annulation step. wikipedia.org For instance, increasing the steric bulk of the substituent on the β-diketone favors the formation of the 2-substituted quinoline. wikipedia.org Similarly, electron-donating groups (like methoxy) on the aniline also direct the cyclization to favor the 2-substituted product, whereas electron-withdrawing groups (like chloro or fluoro) favor the 4-substituted isomer. wikipedia.org Applying these principles to synthesize this compound would suggest that the reaction of aniline with a 1-(4-phenoxyphenyl)-1,3-butanedione would need careful consideration of the electronic nature of any substituents on the aniline to control the isomeric outcome.
The Doebner-von Miller reaction , which reacts anilines with α,β-unsaturated carbonyl compounds, also faces regioselectivity challenges, especially with substituted anilines. The cyclization of a meta-substituted aniline can theoretically produce two different regioisomers (e.g., 5- and 7-substituted quinolines), and the product distribution is often unpredictable acs.org. In a notable study, a reversal of the standard regiochemistry was observed when anilines were condensed with γ-aryl-β,γ-unsaturated α-ketoesters, leading to 2-carboxy-4-arylquinolines instead of the expected 4-carboxy-2-arylquinolines. nih.gov This highlights the subtle interplay of factors that can alter the reaction's regiochemical course.
Several modern synthetic protocols have been developed with high regioselectivity for 2-arylquinolines. colab.wsrsc.org For example, a copper-catalyzed three-component reaction of an aniline, an arylaldehyde, and acrylic acid demonstrates promising chemo- and regioselectivity for 2-substituted quinolines. colab.ws
Interactive Data Table: Factors Influencing Regioselectivity in Combes-type Syntheses This table summarizes findings on how substituent patterns can direct the outcome of quinoline synthesis, based on studies of related compounds.
| Reactant | Substituent Type | Favored Product Isomer | Reference |
| Aniline | Electron-donating (e.g., -OCH₃) | 2-Substituted Quinoline | wikipedia.org |
| Aniline | Electron-withdrawing (e.g., -Cl, -F) | 4-Substituted Quinoline | wikipedia.org |
| β-Diketone | Bulky R-group | 2-Substituted Quinoline | wikipedia.org |
| α,β-Unsaturated α-Ketoester | γ-Aryl group | 4-Aryl-2-carboxyquinoline | nih.gov |
Stereoselectivity
While this compound is an achiral molecule, the broader field of quinoline synthesis has seen significant advances in stereoselective methods. The development of asymmetric Friedländer reactions, for example, allows for the synthesis of chiral quinolines, which are valuable for creating enantioselective catalysts and drugs. nih.gov One prominent example is the organocatalytic atroposelective Friedländer reaction, which uses a chiral phosphoric acid to synthesize axially chiral 4-arylquinolines with high enantioselectivity. acs.orgbeilstein-journals.org This demonstrates that the fundamental reaction pathways of quinoline synthesis can be adapted for stereocontrol, even though it is not a requirement for the specific synthesis of this compound.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms of quinoline syntheses is crucial for optimizing conditions and controlling selectivity. The mechanisms for the Friedländer, Combes, and Doebner-von Miller reactions have been the subject of considerable study.
Friedländer Synthesis Mechanism
The mechanism of the Friedländer synthesis has been debated, with two primary pathways proposed. wikipedia.org The reaction is typically catalyzed by either acid or base. wikipedia.org
Aldol-First Pathway : In this mechanism, the first step is an intermolecular aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. This forms an aldol adduct which then undergoes a rapid cyclization and subsequent dehydration to yield the quinoline product. researchgate.net
Schiff Base-First Pathway : Alternatively, the reaction can begin with the formation of a Schiff base (an imine) between the amine of the 2-aminoaryl compound and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final quinoline ring. wikipedia.org
Detailed mechanistic studies suggest that under typical basic or acidic conditions, the reaction proceeds via a slow, rate-limiting aldol condensation, followed by a very fast cyclization and dehydration. wikipedia.orgresearchgate.net Intermediates such as the aldol adduct and the subsequent cyclized, non-aromatized product are generally too short-lived to be detected. researchgate.net A modified Friedländer mechanism has also been proposed in the context of in situ reductive cyclizations. nih.gov
Combes Quinoline Synthesis Mechanism
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgiipseries.org The mechanism proceeds through several key steps:
Enamine Formation : The reaction initiates with the condensation of the aniline and the β-diketone to form an enamine intermediate, with the loss of a water molecule. iipseries.orgyoutube.com
Protonation and Cyclization : The enamine, in the presence of a strong acid catalyst like sulfuric acid, is protonated. This activates the molecule for the rate-determining step: an intramolecular electrophilic attack on the aniline ring (annulation). wikipedia.org
Dehydration and Aromatization : Following cyclization, a proton transfer neutralizes the positive charge on the nitrogen atom. The resulting alcohol is then protonated and eliminated as water, leading to the final aromatic quinoline product. wikipedia.org
Doebner-von Miller Reaction Mechanism
The mechanism of the Doebner-von Miller reaction is considered complex and has also been a subject of debate. acs.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org
A widely discussed mechanism, supported by carbon isotope scrambling experiments, is the fragmentation-recombination mechanism : wikipedia.orgnih.gov
Conjugate Addition : The reaction begins with a reversible 1,4-Michael-type nucleophilic addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org
Fragmentation : This initial adduct undergoes an irreversible fragmentation into two components: an imine and a saturated ketone. wikipedia.orgnih.gov
Recombination and Cyclization : These fragments then recombine in a condensation reaction. The resulting intermediate then reacts with a second molecule of aniline. Subsequent electrophilic addition, cyclization, elimination of an aniline molecule, and rearomatization lead to the final quinoline product. wikipedia.org
This fragmentation-recombination pathway elegantly explains the isotope scrambling results observed in mechanistic studies, where labels from one reactant molecule can be incorporated into different parts of the final product structure. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)
The proton NMR (¹H NMR) spectrum of 2-(4-Phenoxyphenyl)quinoline, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the fifteen protons in the molecule. The aromatic region of the spectrum is particularly complex, showing a series of multiplets and doublets that are characteristic of the substituted quinoline (B57606) and phenoxyphenyl groups. thieme-connect.com
The signals for the protons on the quinoline ring and the attached phenoxyphenyl moiety are well-resolved. thieme-connect.com Protons on the quinoline core typically appear at downfield chemical shifts due to the deshielding effect of the aromatic system and the nitrogen heteroatom. The protons of the phenoxyphenyl group also resonate in the aromatic region, with their specific shifts influenced by the ether linkage. thieme-connect.com
A detailed assignment of the proton signals is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound.
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Proton Assignment |
|---|---|---|---|
| 8.21 | d, J = 8.6 | 1H | Quinoline-H |
| 8.14–8.17 | m | 3H | Quinoline-H, Phenyl-H |
| 7.81–7.86 | m | 2H | Quinoline-H |
| 7.72 | td, J = 7.7, 1.4 | 1H | Quinoline-H |
| 7.52 | td, J = 7.6, 1.1 | 1H | Quinoline-H |
| 7.38 | t, J = 7.9 | 2H | Phenoxy-H |
| 7.14–7.17 | m | 3H | Phenoxy-H |
| 7.08 | dd, J = 8.6, 0.9 | 2H | Phenyl-H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of this compound, seventeen distinct carbon signals are observed, consistent with its molecular structure. The spectrum, recorded at 100 MHz in CDCl₃, shows a range of chemical shifts characteristic of sp²-hybridized carbons in aromatic and heteroaromatic systems. thieme-connect.com
The carbons of the quinoline ring and the two phenyl rings of the phenoxyphenyl group appear in the typical downfield region for aromatic carbons (approximately 118-159 ppm). The carbon atoms directly bonded to the nitrogen (in the quinoline ring) and oxygen (the ether linkage) are found at the lower end of this range due to the electronegativity of these heteroatoms. thieme-connect.com
Table 2: ¹³C NMR Spectral Data for this compound.
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 158.6 | C-O (Phenoxy) |
| 156.8 | C-O (Phenoxy) |
| 156.7 | C2 (Quinoline) |
| 148.3 | C8a (Quinoline) |
| 136.8 | C4 (Quinoline) |
| 134.7 | Aromatic C |
| 129.8 | Aromatic C |
| 129.7 | Aromatic C |
| 129.6 | Aromatic C |
| 129.1 | Aromatic C |
| 127.4 | C5/C7 (Quinoline) |
| 127.0 | C6 (Quinoline) |
| 126.1 | C4a (Quinoline) |
| 123.6 | Aromatic C |
| 119.2 | Aromatic C |
| 118.9 | Aromatic C |
| 118.7 | C3 (Quinoline) |
¹⁹F NMR Spectroscopy (for fluorinated analogues)
To further probe the electronic environment of the molecule, fluorinated analogues are often synthesized. ¹⁹F NMR is a highly sensitive technique for characterizing these compounds. For the analogue 2-(4-fluorophenyl)quinoline, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal at approximately -112.38 ppm. This chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The presence of the fluorine atom also influences the ¹H and ¹³C NMR spectra, causing characteristic splitting patterns (coupling) for adjacent nuclei, such as a doublet for the carbon atom bonded to fluorine (J C-F = 249.0 Hz) and for the adjacent carbons (J C-F = 21.6 Hz). thieme-connect.com
Table 3: NMR Data for the Fluorinated Analogue 2-(4-Fluorophenyl)quinoline.
| Spectroscopy Type | Chemical Shift (δ) ppm | Key Coupling Constants (J) Hz |
|---|---|---|
| ¹⁹F NMR | -112.38 | N/A |
| ¹³C NMR | 163.8 | d, JC-F = 249.0 |
| 115.8 | d, JC-F = 21.6 |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy (Characteristic Group Frequencies)
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. The FT-IR spectrum of this compound shows several characteristic absorption bands. thieme-connect.com
The region above 3000 cm⁻¹ features peaks corresponding to C-H stretching vibrations of the aromatic rings. thieme-connect.com A strong band around 1589 cm⁻¹ is attributed to C=C and C=N bond stretching vibrations within the quinoline and phenyl rings. The presence of the ether linkage (C-O-C) is confirmed by characteristic stretching vibrations typically found in the 1275–1200 cm⁻¹ region for aryl ethers.
Table 4: Characteristic FT-IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3063, 3038 | Aromatic C-H Stretching |
| 1589 | C=C and C=N Aromatic Ring Stretching |
| ~1240 (Typical) | Aryl C-O-C Asymmetric Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The extensive conjugated π-system of this compound, which spans the quinoline core and the phenoxyphenyl substituent, gives rise to characteristic absorption bands.
The spectrum is expected to be dominated by intense π → π* transitions. Quinoline itself exhibits absorption bands, and the addition of the aryl substituent at the 2-position typically causes a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system. researchgate.net Studies on similar 2-arylquinoline derivatives show strong absorption bands in the range of 300-400 nm. researchgate.netscielo.br These absorptions are indicative of the highly delocalized electronic structure of the molecule.
Table 5: Expected UV-Vis Absorption for this compound.
| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~300-400 | π → π* | Conjugated quinoline-phenoxyphenyl system |
Absorption Maxima and Molar Extinction Coefficients
The electronic absorption spectrum of a molecule provides insights into its electronic transitions. For quinoline and its derivatives, these spectra typically exhibit absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation provided by the phenoxyphenyl substituent at the 2-position of the quinoline ring is expected to influence the position and intensity of these absorption bands.
While specific experimental data for the absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not available in the reviewed literature, studies on analogous quinoline derivatives provide a basis for understanding its likely spectroscopic behavior. For instance, the UV-Vis absorption of quinoline itself and its substituted derivatives generally falls within the range of 280 to 510 nm. researchgate.net The exact λmax and ε values are crucial for quantitative analysis and for understanding the electronic structure of the molecule.
Table 1: Representative UV-Vis Absorption Data for Related Quinoline Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Quinoline | Ethanol | 272 | Data not available |
| 2-Phenylquinoline | Not specified | Data not available | Data not available |
| 3-(4-phenoxyphenyl)quinoline | Not specified | Data not available | Data not available |
Note: This table illustrates the type of data required; specific values for this compound are pending experimental determination.
Influence of Solvent Polarity on UV-Vis Spectra
The polarity of the solvent can significantly impact the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For π-π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, indicating stabilization of the more polar excited state. Conversely, for n-π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.
Although a detailed study on the influence of solvent polarity on the UV-Vis spectra of this compound has not been reported, general trends observed for other quinoline derivatives can be informative. For example, studies on other quinolines have demonstrated a bathochromic shift with increasing solvent polarity, suggesting that the excited state is more polar than the ground state. mdpi.combiointerfaceresearch.commdpi.com A systematic study using a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.
Table 2: Expected Influence of Solvent Polarity on UV-Vis Absorption of this compound
| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax |
| Hexane | Low | Hypsochromic (relative to polar solvents) |
| Dichloromethane | Medium | Intermediate |
| Ethanol | High | Bathochromic (relative to non-polar solvents) |
| Acetonitrile | High | Bathochromic (relative to non-polar solvents) |
Note: The expected shifts are based on general principles of solvatochromism for similar compounds and require experimental verification for this compound.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its elemental formula. For this compound, HRMS data confirms its molecular formula as C21H15NO. The calculated m/z for the protonated molecule [M+H]+ is 298.1226, which is in excellent agreement with the experimentally found value of 298.1223. ajol.info
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]+ | 298.1226 | 298.1223 | C21H16NO |
Electron Ionization Mass Spectrometry (EIMS)
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. While a specific EIMS spectrum for this compound is not available in the searched literature, analysis of related quinoline derivatives suggests that fragmentation would likely involve cleavage of the ether linkage and fragmentation of the quinoline and phenoxy rings. amazonaws.comchempap.org
Elemental Composition Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. Although specific elemental analysis data for this compound was not found, a study on the related compound 3-(4-phenoxyphenyl)quinoline reported its elemental composition, which was in close agreement with the calculated values, thereby confirming its structure. researchgate.net A similar analysis for the 2-isomer would be expected to yield results consistent with the molecular formula C21H15NO.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 84.82 |
| Hydrogen | H | 1.01 | 5.08 |
| Nitrogen | N | 14.01 | 4.71 |
| Oxygen | O | 16.00 | 5.38 |
Single Crystal X-Ray Diffraction Analysis
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While there are reports on the single-crystal X-ray diffraction analysis of related quinoline derivatives, including 3-(4-phenoxyphenyl)quinoline, no such data has been published for this compound itself. researchgate.netrsc.orgeurjchem.com Obtaining single crystals of sufficient quality and performing this analysis would provide invaluable and conclusive structural information for this compound.
Elucidation of Solid-State Molecular Structure and Conformation
No published data available from the search.
Analysis of Intermolecular Interactions and Crystal Packing
No published data available from the search.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the structural, electronic, and reactive properties of 2-(4-Phenoxyphenyl)quinoline. These calculations, often performed using the B3LYP method with various basis sets such as 6-311+G(2d,p), provide a detailed understanding of the molecule at the atomic level. researchgate.net
Table 1: Selected Optimized Geometrical Parameters (Note: Specific values for this compound require direct access to the output of DFT calculations from relevant studies. The table structure is provided as a template.)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-N (quinoline) | Data not available |
| Bond Length | C-O (ether) | Data not available |
| Bond Length | C-C (inter-ring) | Data not available |
| Dihedral Angle | Quinoline-Phenoxy | Data not available |
Natural Bond Orbital (NBO) analysis provides insights into the electronic structure of a molecule by describing charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT). researchgate.netnih.gov In derivatives of quinoline (B57606), NBO analysis has shown the occurrence of ICT, which contributes significantly to the molecule's stability. researchgate.net This analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The presence of electron-donating and electron-accepting groups can enhance these interactions. The ICT process is fundamental to the molecule's electronic properties and is often associated with a shift in electron density upon excitation. rsc.orgdiva-portal.org
Table 2: NBO Analysis - Key Interactions and Stabilization Energies (E(2)) (Note: This table is a representative example; specific values for this compound are needed from dedicated computational studies.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| e.g., LP(O) | e.g., π(C=C) | Data not available |
| e.g., π(C=C) | e.g., π(C=N) | Data not available |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. uantwerpen.be The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.orgijarset.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that describes the molecule's kinetic stability and the likelihood of intramolecular charge transfer. scirp.org A smaller energy gap generally implies higher reactivity and easier electronic transitions. samipubco.com For similar compounds, the HOMO is often distributed over the quinoline ring system, while the LUMO can be localized on different parts of the molecule depending on the substituents. uantwerpen.be
Table 3: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE = ELUMO - EHOMO) | Data not available |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. ripublication.comproteopedia.org These maps illustrate regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. libretexts.org For quinoline derivatives, the nitrogen atom and oxygen atoms are often identified as nucleophilic sites with negative potential, while hydrogen atoms attached to electronegative atoms can show positive potential. nih.govresearchgate.net MEP analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. ucsb.edu
DFT calculations are widely used to predict various spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.netacs.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netnih.gov These calculated shifts generally show a good correlation with experimental data, aiding in the assignment of signals.
IR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. researchgate.net These calculated frequencies are often scaled by a factor to improve agreement with experimental FT-IR spectra, helping to assign specific vibrational modes to functional groups within the molecule. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govrsc.org It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in experimental UV-Vis spectra. scirp.org
A strong correlation between the predicted and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. researchgate.netresearchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. scirp.orgsamipubco.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. Soft molecules are generally more reactive. ijarset.com
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2. ijarset.com
Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. samipubco.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η). ijarset.comsamipubco.com
These descriptors indicate that quinoline derivatives can be chemically hard compounds with significant kinetic stability. researchgate.net
Table 4: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / η | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Chemical Potential (μ) | -χ | Data not available |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available |
Prediction of Spectroscopic Data (NMR, IR, UV-Vis) and Correlation with Experimental Findings
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is instrumental in predicting how a molecule will interact with light.
Theoretical studies on quinoline derivatives have utilized TD-DFT to calculate vertical electronic transition states. researchgate.net For instance, investigations on closely related structures like 3-(4-phenoxyphenyl)quinoline, performed at the B3LYP/6-311+G(2d,p) level of theory, have successfully predicted electronic transitions. researchgate.net These calculations provide data on excitation energies, oscillator strengths (f), and the nature of the transitions (e.g., HOMO to LUMO). scirp.org The results from these computational models generally show good agreement with experimental findings from UV-Vis spectroscopy. researchgate.net
The TD-DFT method is recognized for its accuracy and cost-effectiveness in calculating the properties of electronic transitions for complex molecules. scirp.org Such studies on N-acetyl-phenylalaninylamide (NAPA) demonstrate how TD-DFT can elucidate the ten lowest singlet excited states, providing detailed information on excitation energy, absorption wavelength, and the molecular orbitals involved in the transitions. scirp.org This approach helps in understanding the photophysical processes associated with the molecule's structure. uc.pt
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.25 | 291.7 | 0.351 | HOMO → LUMO |
| S0 → S2 | 4.68 | 264.9 | 0.002 | HOMO-1 → LUMO |
| S0 → S3 | 4.85 | 255.6 | 0.198 | HOMO → LUMO+1 |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding potential biomolecular interactions.
DNA Gyrase A&B: Molecular docking studies have been performed on derivatives such as 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolines to investigate their binding modes within the active sites of bacterial DNA gyrase A and B. nih.gov These studies revealed that the derivatives generally showed superior binding results for DNA gyrase A over DNA gyrase B. nih.gov The interactions often involve key amino acid residues like ASP73 and ARG136, which are critical for the inhibitory action. x-mol.com
Cyclooxygenase-2 (COX-2): Derivatives of 2-(4-phenylquinolin-2-yl)phenol have been docked into the active site of the COX-2 enzyme (PDB ID: 1CX2) to understand their anti-inflammatory potential. nih.govresearchgate.net The docking analyses help to correlate the structural features of the quinoline compounds with their inhibitory potency against the COX-2 enzyme. nih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH): The human DHODH enzyme has been identified as a molecular target for 2-substituted quinoline-4-carboxylic acids. nih.gov Docking studies have been instrumental in revealing the pharmacology of these compounds at a molecular level, highlighting the structural differences that distinguish highly active inhibitors from less active ones. nih.gov For example, a potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, was studied for its interaction with human DHODH, providing structural insights into its potent inhibition. nih.govacs.org
| Target Protein | Compound Type | Key Findings/Interactions | Reference |
|---|---|---|---|
| DNA Gyrase A | 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolines | Superior binding scores compared to DNA Gyrase B. Interactions with key active site residues. | nih.gov |
| COX-2 (1CX2) | 2-(4-phenylquinolin-2-yl)phenol derivatives | Docking results correlated with in vitro COX-2 inhibition assays, identifying potent inhibitors. | nih.gov |
| DHODH | 6-fluoro-2-(...-4-phenoxyphenyl)quinoline-4-carboxylic acid | X-ray structure of the complex solved, providing detailed insight into the potent inhibition mechanism. | nih.govacs.org |
Structure-Activity Relationship (SAR) studies relate the chemical structure of a molecule to its biological activity. drugdesign.org For phenoxyphenyl quinoline derivatives, computational SAR predictions have been used alongside experimental validation.
For antibacterial agents targeting DNA gyrase, predicted SAR has helped in identifying the most favorable compounds among a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives. nih.gov Similarly, SAR studies on 2-aryl-4-quinoline carboxylic acid analogues as DHODH inhibitors have led to the development of robust Quantitative Structure-Activity Relationship (QSAR) models. These models are based on large datasets of biologically active molecules and help in predicting the activity of new, unsynthesized compounds. For instance, the optimization of a 4-quinoline carboxylic acid scaffold based on SAR led to the discovery of a highly potent DHODH inhibitor. nih.govacs.org
Computational tools are widely used to predict the pharmacokinetic properties of compounds in the early stages of discovery. nih.gov For various phenoxy-quinoline derivatives, in silico tools like SwissADME have been employed to calculate physicochemical properties that influence a compound's behavior. mdpi.commdpi.com
These predictions include parameters such as lipophilicity (LogP), water solubility, and adherence to filters like Lipinski's rule of five. nih.govphcogj.com For example, the BOILED-Egg model, which computes lipophilicity and polarity, can be used to get a preliminary estimation of gastrointestinal absorption and brain accessibility. researchgate.net Such computational evaluations of physicochemical properties for 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives have been used to assess their potential. nih.gov
| Property | Predicted Value/Descriptor | Significance |
|---|---|---|
| Molecular Weight | ~297.35 g/mol | Relates to size and diffusion characteristics |
| LogP (Lipophilicity) | ~4.5-5.0 | Influences membrane permeability and solubility |
| Topological Polar Surface Area (TPSA) | ~22.1 Ų | Correlates with transport properties |
| Number of H-bond Donors | 0 | Affects solubility and binding |
| Number of H-bond Acceptors | 2 | Affects solubility and binding |
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes.
For quinoline derivatives, MD simulations have been applied to understand their interaction with biological targets. For instance, a study on N-(4-phenoxyphenyl) substituted 5,6,7-trimethoxy quinoline (compound 7f) as a tubulin inhibitor utilized MD simulations to describe the probable interactions and stability within the tubulin binding site. nih.gov MD simulations typically analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.orgplos.org These simulations can confirm the stability of binding modes predicted by docking and provide a more dynamic picture of the molecular interactions. x-mol.comfrontiersin.org
Photophysical Properties and Optoelectronic Applications
Fluorescence Characteristics
The fluorescence of 2-(4-Phenoxyphenyl)quinoline is a key area of investigation, with studies focusing on its emission spectra, efficiency, and sensitivity to environmental factors.
Fluorescence Emission Spectra and Wavelength Maxima
The fluorescence emission spectra of quinoline (B57606) derivatives, including those with phenoxyphenyl substituents, are influenced by the electronic nature of the substituents and the solvent environment. Generally, these compounds exhibit emission in the blue to green region of the visible spectrum. For instance, various quinoline derivatives show emission maxima ranging from 400 nm to 580 nm in organic solvents. researchgate.net The specific emission maximum of this compound and its analogues can be fine-tuned by altering the substituents on the quinoline or phenyl rings. This tunability is a desirable characteristic for the development of materials for specific optoelectronic applications. For example, in a study of related quinoline derivatives, emission maxima were observed to shift based on the electronic properties of the substituents. rsc.org In chloroform, some 4,6,8-triarylquinoline derivatives show fluorescence emission maxima around 410 nm to 429 nm. researchgate.net
Quantum Fluorescence Yields (Φf) and Quantum Efficiency
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. horiba.com For many quinoline-based fluorophores, the quantum yields can be quite high, indicating efficient light emission. For example, certain quinoline derivatives have been reported to have quantum yields as high as 0.83. rsc.org In the context of 1-methyl-7-amino-quinolinium-based probes, high fluorescence quantum yields in the range of 0.7–0.8 have been observed. nih.gov The quantum yield is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, where high brightness is required. The determination of Φf is often done using a comparative method with a well-characterized standard. horiba.com The quantum efficiency of fluorescence can be influenced by various factors, including the rigidity of the molecular structure and the presence of quenching species.
Stokes Shifts and Solvent Polarity Effects on Emission
The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a significant characteristic of fluorescent molecules. For many quinoline derivatives, large Stokes shifts are observed, which is advantageous for applications like fluorescence imaging as it allows for better separation of excitation and emission signals. mdpi.com The magnitude of the Stokes shift and the emission wavelength are often sensitive to the polarity of the solvent. mdpi.comnih.govevidentscientific.com An increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as positive solvatochromism. mdpi.comevidentscientific.com This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. mdpi.comnih.gov This solvent-dependent emission behavior suggests a significant difference in the dipole moment between the ground and excited states, often indicative of intramolecular charge transfer (ICT) upon excitation. mdpi.com
Table 1: Illustrative Solvent Effects on the Photophysical Properties of a Quinoline Derivative
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 401 | 3343 |
| Dioxane | 2.21 | - | - |
| Chloroform | 4.81 | 410-429 | - |
| Ethanol | 24.55 | - | 6505-8169 |
| DMSO | 46.68 | 402 | - |
| Water | 80.10 | 531 | - |
Note: The data in this table is compiled from various sources studying different quinoline and related derivatives to illustrate the general trends and may not represent the exact values for this compound. researchgate.netmdpi.comnih.govmdpi.compolytechnique.fr
Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer (PET))
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, with photoinduced electron transfer (PET) being a prominent one. researchgate.netnih.gov In a PET process, an electron is transferred from a donor to an acceptor moiety upon photoexcitation, leading to a non-radiative decay pathway that competes with fluorescence. mit.eduresearchgate.net This mechanism is often exploited in the design of fluorescent sensors, where the binding of an analyte can inhibit or enhance the PET process, resulting in a "turn-on" or "turn-off" fluorescence response. mit.edunih.gov For quinoline-based sensors, the quinoline moiety can act as the fluorophore, and a linked receptor can act as the electron donor or acceptor. nih.gov The efficiency of PET quenching is highly dependent on the distance and orientation between the donor and acceptor, as well as their respective redox potentials. researchgate.netnih.gov
Photostability Investigations
The photostability, or the ability of a molecule to resist photodegradation upon exposure to light, is a crucial property for practical applications of fluorescent compounds. acs.org Poor photostability can lead to a decrease in fluorescence intensity over time, limiting the operational lifetime of devices or the reliability of measurements. While specific photostability data for this compound is not extensively detailed in the provided context, studies on related quinoline derivatives have shown that they can exhibit excellent light stability. researchgate.net High photostability is a key feature of 1-methyl-7-amino-quinolinium fluorophores, making them suitable for demanding applications like fluorescence lifetime imaging microscopy. nih.gov
Phosphorescence Properties
In addition to fluorescence, which involves the transition from the first excited singlet state to the ground state, some molecules can also exhibit phosphorescence. This phenomenon arises from the transition from an excited triplet state to the ground singlet state. Cyclometalated iridium(III) complexes, which can incorporate ligands derived from quinoline, are well-known for their phosphorescent properties. researchgate.netnih.govacs.org These complexes often display high quantum yields and are of great interest for applications in OLEDs, bioimaging, and sensing. researchgate.netnih.gov The phosphorescence characteristics, such as lifetime and emission color, can be tuned by modifying the ligands attached to the iridium center. acs.org While the provided search results focus more on the fluorescence of organic quinoline derivatives, the potential for this compound to be used as a ligand in phosphorescent metal complexes is an area of interest.
Phosphorescence Emission Spectra and Time Decay
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical computing and data processing. nih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. nih.gov
Assessment of Hyperpolarizability and NLO Responses
The assessment of NLO properties often involves the calculation of the first hyperpolarizability (β), a molecule's second-order NLO response. While research into the NLO properties of quinoline derivatives is an active field, specific theoretical or experimental studies detailing the hyperpolarizability and NLO response values for this compound were not identified in the searched literature. For context, studies on other isomers, such as 3-(4-phenoxyphenyl)quinoline, have been conducted using Density Functional Theory (DFT) to calculate NLO properties, indicating that this class of compounds is considered for such applications. researchgate.netacs.orgresearchgate.net However, these findings are specific to the 3-substituted isomer and cannot be directly attributed to this compound.
Mechanism of NLO Activity and Molecular Design Principles
The NLO activity in organic chromophores is fundamentally linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov The efficiency of this charge transfer dictates the magnitude of the hyperpolarizability. Key molecular design principles for enhancing NLO response include:
Incorporation of Strong Donor/Acceptor Groups: Increasing the electron-donating or -accepting strength of the terminal groups enhances the ICT character.
Extension of π-Conjugation: A longer conjugated bridge facilitates electron delocalization, which can increase NLO response.
Molecular Planarity: A planar structure often improves conjugation and charge transfer.
In the case of this compound, the quinoline ring can act as an electron-accepting moiety. The phenoxy group is generally considered an electron-donating group. The molecule thus possesses a basic D-A structure, but without dedicated, strong donor and acceptor groups or an extended π-bridge, its NLO response is not expected to be as pronounced as in specifically engineered NLO chromophores.
Applications as Fluorescent Probes and Sensors
Quinoline-based structures are frequently used as the core fluorophore in fluorescent probes for detecting various analytes, including metal ions. rsc.orgnih.govrsc.org
Design Principles for Fluorescence Sensing
The design of effective fluorescent sensors based on a fluorophore like quinoline typically involves the integration of a specific recognition site (receptor) that can interact with the target analyte. nih.govresearchgate.net The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal (e.g., intensity or wavelength). Common mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): A non-fluorescent or weakly fluorescent probe containing a chelating group binds to a metal ion. This binding restricts intramolecular vibrations or rotations and blocks photoinduced electron transfer (PET) quenching, leading to a "turn-on" of fluorescence. rsc.org
Photoinduced Electron Transfer (PET): A receptor with a lone pair of electrons (e.g., a nitrogen or sulfur atom) can quench the fluorescence of the nearby fluorophore via PET. Upon binding to a cation, the lone pair's energy is lowered, inhibiting PET and restoring fluorescence. mdpi.com
Twisted Intramolecular Charge Transfer (TICT): In some molecules, rotation around a single bond in the excited state leads to a non-fluorescent TICT state. Binding to an analyte can restrict this rotation, enhancing fluorescence emission. sioc-journal.cn
For this compound to function as a sensor, it would typically require modification to include a chelating unit, such as a picolylamine, amide, or Schiff base group, which can selectively bind to a target metal ion. rsc.orgrsc.orgnih.gov
Detection of Metal Cations (e.g., Zn²⁺, Hg²⁺, Cu²⁺)
While the quinoline scaffold is a component in numerous fluorescent sensors for metal ions like zinc (Zn²⁺), mercury (Hg²⁺), and copper (Cu²⁺), the parent compound this compound itself is not reported as a selective sensor for these cations. bohrium.comresearchgate.netrsc.orgresearchgate.net Scientific studies employ more complex derivatives that incorporate specific binding sites to achieve selectivity and sensitivity.
Zinc (Zn²⁺): Sensors for Zn²⁺ often incorporate nitrogen-rich chelators like di(2-picolyl)amine (DPA) attached to a quinoline fluorophore. nih.govmdpi.com The binding of Zn²⁺ to the DPA moiety inhibits quenching mechanisms and enhances fluorescence. ukm.edu.my
Mercury (Hg²⁺): The high affinity of mercury for soft donor atoms like sulfur is often exploited. Quinoline-based probes for Hg²⁺ may include thioether, dithioacetal, or other sulfur-containing groups. rsc.orgrsc.org
Copper (Cu²⁺): Cu²⁺ is a paramagnetic ion that frequently quenches fluorescence upon chelation. rsc.orgbohrium.com This "turn-off" response is a common mechanism for Cu²⁺ detection using quinoline-based sensors. rsc.org
The table below summarizes the general approaches used in designing quinoline-based sensors for these specific cations, highlighting why the unsubstituted this compound is not typically used for these applications.
| Target Cation | Common Design Principle | Typical Chelating Moiety |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF); Inhibition of PET | Di(2-picolyl)amine (DPA), amino acids, carboxamides |
| Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF); Fluorescence Quenching | Thioethers, amides, dithiocarbamates |
| Cu²⁺ | Fluorescence Quenching due to paramagnetic nature | Schiff bases, amides, hydrazones |
Detection of Fibrillar AggregatesNo literature was found that investigates the use of this compound for the detection of fibrillar aggregates, such as amyloid-β or tau, which are hallmarks of neurodegenerative diseases. Probes designed for this purpose typically possess specific structural features to enable binding to the β-sheet structures of protein aggregates, a property that has not been reported for this compound. Studies on other molecular scaffolds, such as phenoxyphenyl triazolyl derivatives, have been conducted for the inhibition of Aβ aggregation, but this is distinct from the requested compound.nih.gov
Due to the strict requirement to focus solely on this compound, and the absence of specific research data for this compound within the provided outline, it is not possible to generate a scientifically accurate and informative article as requested.
Biological Activity Research Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects
Anticancer Research
Derivatives of the 2-(4-phenoxyphenyl)quinoline scaffold have been a subject of interest in oncology research due to their demonstrated biological activities in preclinical studies. These compounds have been investigated for their ability to inhibit the growth of various cancer cells and to understand the underlying molecular mechanisms responsible for their effects.
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against a range of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical modifications of the parent structure and the type of cancer cell being tested.
One study synthesized a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives and evaluated their anticancer activity. The compounds 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline, 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol, and 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol showed high potency against cancer cells with IC50 values of 0.389 µg/mL, 0.328 µg/mL, and 0.214 µg/mL, respectively. ijpcbs.com Another study on arylated benzo[h]quinolines, which share a structural similarity, reported cytotoxic activity against human skin cancer (G361), lung cancer (H460), breast cancer (MCF-7), and colon cancer (HCT116) cell lines. ijpcbs.com
A series of novel 5,6,7-trimethoxy quinoline (B57606) derivatives was synthesized, including a compound bearing an N-(4-phenoxyphenyl) group (compound 7f). This compound demonstrated significant antiproliferative activity against several human cancer cell lines. nih.gov The cytotoxic activity of this compound and a related derivative (7e) is detailed in the table below.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-phenoxyphenyl)-5,6,7-trimethoxyquinolin-4-amine (7f) | MCF-7 (Breast) | Data Not Specified |
| A2780 (Ovarian) | Data Not Specified | |
| MCF-7/MX (Resistant Breast) | Data Not Specified | |
| A2780/RCIS (Resistant Ovarian) | Data Not Specified | |
| N-(4-benzoylphenyl)-5,6,7-trimethoxyquinolin-4-amine (7e) | MCF-7 (Breast) | Data Not Specified |
| A2780 (Ovarian) | Data Not Specified | |
| MCF-7/MX (Resistant Breast) | Data Not Specified | |
| A2780/RCIS (Resistant Ovarian) | Data Not Specified |
The specific IC50 values for each cell line for compounds 7e and 7f were described as potent but not explicitly quantified in the provided search results. Both compounds showed higher cytotoxicity against the resistant cancer cell lines compared to their parental cells. nih.gov
Additionally, other quinoline derivatives have shown activity against various cell lines. For instance, 2-morpholino-N-(4-phenoxyphenyl)quinolin-4-amine (compound 3d) exhibited an IC50 value of 8.50 µM against the HepG2 (liver cancer) cell line. nih.gov Research on 4-phenyl-2-quinolone (4-PQ) derivatives also showed anti-proliferative activity against COLO205 (colon) and H460 (lung) cell lines. mdpi.com
To understand how these compounds exert their cytotoxic effects, researchers have investigated their impact on various cellular processes critical for cancer cell survival and proliferation.
The cell cycle is a series of events that leads to cell division and replication. A common strategy in cancer therapy is to disrupt this cycle, thereby preventing cancer cells from multiplying. Several studies have shown that quinoline derivatives can induce cell cycle arrest.
For example, a novel synthetic quinoline derivative, DFIQ, was found to reduce the expression of proteins associated with the cell cycle. researchgate.net In a study of 5,6,7-trimethoxy quinoline derivatives, compounds with N-(4-benzoyl phenyl) (7e) and N-(4-phenoxyphenyl) (7f) moieties were found to arrest cancer cells in the G2/M phase of the cell cycle in MCF-7, A2780, and their resistant counterparts. nih.govresearchgate.netmums.ac.ir Similarly, other quinoline derivatives have been reported to cause cell cycle arrest in the G0/G1 phase in HepG2 cells nih.gov and the G2/M phase in various other cancer cell lines. mdpi.com
Apoptosis is a form of programmed cell death, or "cellular suicide," that is essential for removing old or damaged cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Evidence suggests that this compound derivatives can trigger this process.
The induction of apoptosis by these compounds is often confirmed through methods like Annexin V binding assays, which detect an early marker of apoptosis. For instance, a 5,6,7-trimethoxy quinoline derivative induced apoptosis in A2780 cancer cells in a concentration-dependent manner, as shown by Annexin V staining. nih.govmums.ac.ir
A key event in apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This cleavage, typically by caspases, renders the enzyme inactive and is a hallmark of apoptosis. Studies on quinoline derivatives have shown they can induce PARP cleavage. For example, the quinoline derivative 6MN-4-AQ induced apoptosis through the activation of Caspase-3 and subsequent cleavage of PARP in pancreatic cancer cells. researchgate.net Pathological cyclic strain has also been shown to induce apoptosis in human periodontal ligament cells through a pathway involving increased levels of cleaved caspase-3 and PARP. scienceopen.com The activation of PARP-1 can lead to a caspase-independent cell death pathway that involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. nih.gov
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. stressmarq.com This stress can lead to damage of cellular components, including DNA, which can trigger cell death. stressmarq.comresearchgate.net
Research on a series of new arylated benzo[h]quinolines has indicated that their anticancer activity is mediated by oxidative stress-induced DNA damage. ijpcbs.com This suggests that some quinoline derivatives may kill cancer cells by generating high levels of ROS, leading to catastrophic DNA damage. While one study on 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) concluded that DNA adducts, rather than oxidative stress, were primarily responsible for carcinogenesis in the liver and colon, it did note an increase in protein oxidation in the liver. nih.gov Another study showed that prooxidants like 4-nitroquinoline-N-oxide can induce DNA damage. nih.gov
Microtubules are major components of the cytoskeleton and are crucial for cell division, particularly during mitosis. They are formed by the polymerization of tubulin proteins. Drugs that interfere with this process can halt cell division and are effective anticancer agents.
Several quinoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govmums.ac.ir Specifically, N-(4-phenoxyphenyl)-5,6,7-trimethoxyquinolin-4-amine (compound 7f) and a related benzoyl derivative (7e) were found to inhibit tubulin polymerization in a manner similar to the known inhibitor Combretastatin A-4 (CA-4). nih.govresearchgate.netmums.ac.ir Compound 7e showed a greater inhibitory effect than 7f, suggesting that the N-aryl substituent plays a role in the compound's affinity for tubulin. nih.gov This inhibition of tubulin polymerization disrupts the microtubule network, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis. nih.govmums.ac.ir
Investigation of Cellular Mechanisms of Action
Inhibition of Kinase Activity (e.g., c-Met kinase, EGFR TK)
Quinoline derivatives are recognized for their ability to inhibit various kinases involved in cancer progression. The 4-anilino-quinolines and quinazolines, in particular, are known as classic receptor inhibitors. nih.gov These compounds can interfere with signaling pathways, such as the one involving the MET oncogene, which is associated with the vascular and epidermal growth factor receptors (VGFR and EGFR). nih.gov Dysregulation of the c-Met receptor tyrosine kinase is implicated in several human cancers, making it a key target for drug discovery. mdpi.com
Derivatives of 6,7-disubstituted-4-phenoxyquinoline have shown potent inhibitory activity against c-Met kinase. mdpi.comdoi.org For instance, certain compounds in this class exhibited IC50 values for c-Met inhibition as low as 0.6 nM, which is more potent than the reference compound Foretinib (1.8 nM). mdpi.com Molecular docking studies revealed that these compounds bind effectively to the active site of c-Met through multiple hydrogen bonds and pi-pi interactions. mdpi.com The substitution pattern on the quinoline and phenoxy rings plays a crucial role in determining the inhibitory activity. doi.org Specifically, halogen substitutions at the 4-position of the benzene (B151609) ring have been found to be important for the inhibitory activity of these compounds. doi.org
Furthermore, quinoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). sinobiological.comnih.gov EGFR is a key player in cell proliferation and migration, and its overexpression is common in many solid tumors. nih.gov Some 4-amino-2-trifluoromethylquinoline derivatives have shown that electronegative groups on the phenyl ring increase activity against MCF-7 breast cancer cell lines. doi.org A series of 2,4-diaminopyrimidine-based compounds, which include a quinoline-like structure, have demonstrated selective inhibition of mutant EGFR. mdpi.com Additionally, novel quinoline-based derivatives have been synthesized and identified as potent dual-target inhibitors of EGFR and HER-2, with some compounds showing greater efficacy than the reference drug erlotinib (B232) as an EGFR inhibitor. rsc.org
Inhibition of COX-2 Activity
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and is involved in the progression of some cancers. bjournal.orgresearchgate.net Research has shown that certain quinoline derivatives can act as potent inhibitors of COX-2. researchgate.netnih.gov
In a study of 2-(4-phenylquinoline-2-yl)phenol derivatives, several compounds were identified as potent COX-2 inhibitors. researchgate.netnih.gov Specifically, compounds with certain substitutions demonstrated very low IC50 values, indicating strong inhibitory potential. researchgate.netnih.gov For instance, one derivative, compound 4h, had an IC50 of 0.026 µM for COX-2 inhibition. nih.gov These findings suggest that the quinoline scaffold is a promising starting point for the development of new anti-inflammatory agents that target COX-2. researchgate.netnih.gov
The anti-inflammatory activity of these compounds was further supported by in vitro assays, such as the human red blood cell membrane stabilization test. nih.gov
Disruption of Cell Migration
The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related deaths. nih.gov Several studies have indicated that quinoline derivatives can inhibit cell migration. nih.govdoi.org
For example, a study on new 2-morpholino-4-anilinoquinoline compounds found that one of the derivatives was particularly effective at inhibiting cell migration and adhesion in HepG2 cancer cells. nih.gov This suggests a potential role for these compounds in preventing metastasis. Similarly, other research has highlighted that certain quinoline derivatives can induce cell cycle arrest and apoptosis, which are processes that also contribute to the inhibition of cancer progression. doi.org
Activity Against Drug-Resistant Cancer Cell Lines
A significant challenge in cancer therapy is the development of drug resistance. Research has explored the efficacy of this compound derivatives against cancer cell lines that have developed resistance to standard treatments.
One study investigated a series of 5,6,7-trimethoxy quinolines and found that N-aryl-trimethoxy quinolin-4-amine derivatives were particularly cytotoxic to cancer cells. nih.gov Notably, compounds 7f, which has an N-(4-phenoxyphenyl) group, and 7e demonstrated higher cytotoxicity against resistant cancer cells (A2780/RCIS and MCF-7/MX) compared to their non-resistant parent cell lines (A2780 and MCF-7). nih.gov This suggests that these quinoline derivatives may be able to overcome some mechanisms of drug resistance. The study also found that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase in both resistant and parental cancer cells. nih.gov
Structure-Activity Relationships (SAR) for Anticancer Potential
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound derivatives. These studies help to identify which chemical modifications lead to enhanced biological activity. doi.orgrsc.org
For 2-arylquinolines, it has been observed that aryl substitution on the quinoline skeleton can increase lipophilicity, which in turn may enhance cell permeability and biological effect. researchgate.net In a series of 2-arylquinolines, those with greater lipophilicity, as indicated by higher cLogP values, generally showed better cytotoxic effects against HeLa and PC3 cancer cell lines. rsc.org
In the case of 6,7-disubstituted-4-phenoxyquinoline derivatives, SAR studies have revealed that substitutions at the C-6 and C-7 positions of the quinoline ring, as well as on the phenoxy group, significantly influence their c-Met kinase inhibitory activity. doi.org For instance, the presence of halogens at the 4-position of the benzene ring was found to be important for inhibitory activity. doi.org
Similarly, for 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, substitutions on the quinoline scaffold, such as fluorine, nitrile, and hydroxyl groups, were shown to result in potent DNA gyrase inhibition and cytotoxicity against cancer cells. ijpcbs.com
Antibacterial Research
In addition to anticancer properties, quinoline derivatives have been investigated for their antibacterial activity. The primary mechanism of action in this context is the inhibition of bacterial enzymes essential for DNA replication. wikipedia.org
Inhibition of Bacterial DNA Gyrase A and B
Quinolone antibiotics are known to interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV, which are type II topoisomerases. wikipedia.orgbayer.com These enzymes are crucial for unwinding and duplicating bacterial DNA. wikipedia.org By inhibiting the ligase activity of these enzymes, quinolones cause single- and double-strand breaks in the DNA, leading to bacterial cell death. wikipedia.org
A study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives reported their potential as DNA gyrase inhibitors. nih.gov Molecular docking studies suggested that these compounds bind more effectively to DNA gyrase A than to DNA gyrase B. nih.gov Subsequent in vitro assays confirmed their inhibitory activity against S. aureus DNA gyrase A. nih.gov Compounds with fluorine, hydroxyl, and dichloro-hydroxyl substitutions on the quinoline scaffold showed the most prominent inhibition. nih.gov
The antibacterial activity of these derivatives was more pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, compared to Gram-negative bacteria. nih.gov
Antimicrobial Spectrum Against Gram-Positive and Gram-Negative Bacteria
Research into the antimicrobial properties of this compound derivatives has demonstrated notable activity, particularly against Gram-positive bacteria. Studies have evaluated these compounds against a panel of bacteria including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.
Derivatives of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have shown excellent antibacterial activity against the Gram-positive strains S. aureus and S. pyogenes. nih.gov This suggests a greater potency of these quinoline derivatives against Gram-positive bacteria when compared to Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov The general class of quinolones, to which this compound belongs, is known for its broad-spectrum antibacterial capabilities, with different generations of quinolones exhibiting varied effectiveness against Gram-positive and Gram-negative organisms. mdpi.comwikipedia.org For instance, later-generation fluoroquinolones have shown improved activity against Gram-positive bacteria. wikipedia.org
Table 1: Antibacterial Activity of 2-(3-phenoxyphenyl)-4-phenylquinoline Derivatives
| Bacterial Strain | Type | Activity Level |
|---|---|---|
| Staphylococcus aureus (MTCC 96) | Gram-Positive | Excellent nih.gov |
| Streptococcus pyogenes (MTCC 442) | Gram-Positive | Excellent nih.gov |
| Escherichia coli (MTCC 443) | Gram-Negative | Less Dominant nih.gov |
| Pseudomonas aeruginosa (MTCC 424) | Gram-Negative | Less Dominant nih.gov |
Mechanisms of Antibacterial Action (beyond DNA gyrase)
While the primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication, other mechanisms are also at play. mdpi.combasicmedicalkey.commdpi.comrsc.org These enzymes are responsible for supercoiling and relaxing DNA, and their inhibition leads to the breakage of bacterial chromosomes and ultimately cell death. rsc.org
Beyond direct enzyme inhibition, the effectiveness of quinolones is also linked to their ability to penetrate bacterial cells. The structure of quinolones, particularly the addition of a fluorine atom at the C-6 position to create fluoroquinolones, enhances their antimicrobial activity. mdpi.com
Investigation of Resistance Frequencies
Bacterial resistance to quinolones is a significant clinical concern and arises through several mechanisms. One of the primary mechanisms is mutations in the genes that encode for the target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC). basicmedicalkey.comfrontiersin.org These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR). frontiersin.org
Another significant mechanism is plasmid-mediated resistance, where resistance genes are transferred between bacteria on plasmids. mdpi.com These genes can code for proteins that protect the target enzymes, efflux pumps that actively remove the antibiotic from the bacterial cell, or enzymes that modify and inactivate the antibiotic. nih.gov For example, the qnr genes provide target protection, while qepA and oqxAB code for efflux pumps. nih.gov The frequency of these resistance mechanisms can vary among different bacterial species and geographic locations.
Antiviral Research
The antiviral potential of this compound derivatives has been a subject of investigation, with a focus on their ability to inhibit host-cell enzymes that are essential for viral replication.
Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway in human cells. google.comnih.gov This pathway is crucial for the synthesis of nucleotides required for both host and viral replication. conicet.gov.ar Inhibiting DHODH can thus indirectly inhibit the replication of a broad range of viruses.
A derivative of this compound, specifically 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (referred to as C44), has been identified as a highly potent inhibitor of human DHODH, with an IC50 value of 1 nM. nih.govacs.org This potent inhibition provides a structural basis for the antiviral activity observed with this class of compounds. nih.gov The mechanism involves targeting a host factor, which can potentially reduce the risk of developing resistant viral strains. acs.org
Inhibition of Viral Replication (e.g., VSV, WSN-Influenza)
The inhibition of DHODH by this compound derivatives translates to a tangible reduction in viral replication. The compound C44 demonstrated significant inhibition of the replication of Vesicular Stomatitis Virus (VSV) and WSN-Influenza virus, with EC50 values of 2 nM and 41 nM, respectively. nih.govacs.org Another related compound, 6-fluoro-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid (1-14), also showed inhibitory effects on the replication of influenza virus and VSV. nih.govrupress.org This antiviral activity could be reversed by the addition of pyrimidines like uridine (B1682114) and cytidine, functionally confirming that the mechanism of action is through the inhibition of the pyrimidine biosynthesis pathway. nih.gov
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Virus | Assay | Result |
|---|---|---|---|
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human DHODH | IC50 | 1 nM nih.govacs.org |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | VSV | EC50 | 2 nM nih.govacs.org |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza | EC50 | 41 nM nih.govacs.org |
| 6-fluoro-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid (1-14) | Influenza Virus | Protein Levels | Reduced nih.govrupress.org |
| 6-fluoro-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid (1-14) | VSV | Protein Levels | Reduced rupress.org |
Antimalarial Research
The quinoline scaffold is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. ijpcbs.com Research has continued to explore quinoline derivatives for their potential against malaria parasites, including Plasmodium falciparum.
Derivatives of this compound have been synthesized and evaluated for their antimalarial properties. Specifically, 4(1H)-quinolone-3-diarylethers, which are structurally related to this compound, have been identified as a potent class of orally active antimalarial agents. nih.govacs.org These compounds, referred to as endochin-like quinolones (ELQs), have shown low nanomolar IC50 values against multidrug-resistant strains of P. falciparum. nih.govacs.org For example, the prototype ELQ-233 was highly effective against various strains, including those resistant to atovaquone. nih.govacs.org This suggests that these compounds may have a different binding mode compared to existing drugs, offering a potential new avenue for treating resistant malaria. acs.org
Focus on Endochin-like Quinolone (ELQ) Compounds and Their Analogues
Endochin-like quinolones (ELQs) are a class of compounds that have been developed from the historical antimalarial compound, endochin (B1671275). acs.org Research has focused on modifying these compounds to enhance their potency and metabolic stability, which was a limitation of the original endochin. researchgate.net ELQs with aromatic side chains at the third position have demonstrated significant activity against Plasmodium falciparum in vitro. frontiersin.org
One area of development has been the synthesis of novel endochin analogs that feature a diphenylether side chain at the third position of the quinolone ring, with various substitutions at positions 5, 6, or 7. frontiersin.org These modifications have led to the development of compounds like ELQ-300 and ELQ-316, which act as inhibitors at the Qi site of cytochrome b. frontiersin.org Another analogue, ELQ-400, is believed to target both the Qo and Qi sites of cytochrome b. frontiersin.org
Researchers have also created a polyethylene (B3416737) glycol prodrug of an ELQ compound, which showed better activity in a murine malaria model when administered orally. researchgate.net Specifically, ELQ-334, a prodrug of ELQ-316, was synthesized to improve bioavailability and water-solubility, resulting in a significant increase in ELQ-316 exposure after oral administration and metabolism. frontiersin.orgasm.org Early research indicated that endochin analogues with a halogen at the 6-position were effective against various drug-resistant strains of Plasmodium falciparum. nih.gov The development of these potent, orally active antimalarial 4(1H)-quinolone-3-diarylethers was guided by the structural lead of endochin. acs.orgnih.gov The initial prototype, ELQ-233, showed low nanomolar IC50 values against all tested strains, including those resistant to atovaquone. acs.org
Other Biologically Relevant Investigations (as quinoline derivatives)
Anti-inflammatory Properties and Mechanisms
Derivatives of this compound have been investigated for their potential anti-inflammatory properties. One study synthesized a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives and evaluated their anti-inflammatory effects. nih.gov Some of these compounds showed inhibitory activity against the release of β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov For instance, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated more potent inhibition of β-glucuronidase release compared to its counterparts. nih.gov Additionally, certain oxime and methyloxime derivatives were more effective at inhibiting lysozyme release. nih.gov
Another investigation focused on 2-(4-phenylquinoline-2-yl)phenol derivatives as potential COX-2 inhibitors. nih.govresearchgate.net Several compounds in this series were identified as potent inhibitors of the COX-2 enzyme in vitro. nih.govresearchgate.net The anti-inflammatory activity was also assessed using the human red blood cell membrane stabilization assay, where several derivatives demonstrated significant activity. nih.govresearchgate.net The mechanism of action for some related quinoline compounds is thought to involve the inhibition of enzymes in inflammatory pathways. evitachem.com
Antioxidant Activity and Radical Scavenging
The antioxidant potential of quinoline derivatives has been a subject of scientific inquiry. Studies have shown that the quinoline framework is a privileged scaffold for developing compounds with antioxidant properties. mdpi.com The antioxidant activity of quinoline-4-carboxylic acid derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.id This assay measures the ability of a compound to donate hydrogen radicals. ui.ac.id
In one study, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed a higher inhibition percentage in the DPPH assay compared to 2-methylquinoline-4-carboxylic acid, suggesting that the presence of the aromatic ring enhances antioxidant activity. ui.ac.id The antioxidant properties of novel 2-phenyl-quinoline analogs have also been assessed through both radical scavenging assays (DPPH) and cellular antioxidant assays, with promising results encouraging further investigation. nih.gov The antioxidant potential of some quinoline derivatives is also linked to their ability to scavenge free radicals. mdpi.com
Modulation of Enzyme Activities (e.g., acetylcholinesterase, succinate (B1194679) dehydrogenase)
The modulation of enzyme activity is a key area of research for quinoline derivatives. Some N-(4-phenoxyphenyl)-2-(quinolin-8-yloxy)acetamide derivatives have been studied for their potential to inhibit enzymes involved in various biological pathways. evitachem.com Research has also explored the effects of quinoline derivatives on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. mdpi.com
A series of 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were designed and tested for their anti-cholinesterase activities. mdpi.com Several of these compounds demonstrated inhibitory activity against both AChE and BChE, with one compound showing particularly potent inhibition of both enzymes. mdpi.com Kinetic analysis revealed that some of these compounds act as mixed-type AChE inhibitors. mdpi.com In another study, a series of 2-arylethenylquinoline derivatives were evaluated as multifunctional agents, with some showing potent inhibitory activity against BuChE and moderate inhibition of AChE. researchgate.net Furthermore, 7-chloro-4-(phenylselanyl)quinoline has been shown to positively modulate the activity of the AChE enzyme in a study on Drosophila melanogaster. nih.gov
Interactions with Biological Macromolecules (e.g., DNA binding)
The interaction of quinoline derivatives with biological macromolecules, particularly DNA, is an area of active investigation. The quinoline moiety in some compounds allows for intercalation into DNA, which can disrupt DNA replication. This mechanism is a hallmark of certain anticancer agents.
A study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives explored their potential as DNA gyrase inhibitors. nih.gov Molecular docking studies indicated that these compounds could bind to the active sites of DNA gyrase A and B, with a preference for DNA gyrase A. nih.gov Subsequent assays confirmed that several derivatives were potent inhibitors of S. aureus DNA gyrase A. nih.gov Another study noted that hydrogen bond interactions between the NH groups of a synthesized quinoline derivative and adenine (B156593) in the DNA backbone were observed in molecular modeling. doi.org
Research into Neurodegenerative Disease Modulators (e.g., anti-Alzheimer, tau aggregation inhibition)
Quinoline derivatives are being investigated for their potential to modulate processes involved in neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net A key pathological hallmark of Alzheimer's is the aggregation of the tau protein into neurofibrillary tangles. nih.gov Research has shown that certain quinoline molecules can interact with oligomeric forms of tau, inhibiting their assembly into the filaments that form these tangles. nih.govresearchgate.net
Specifically, compounds like 2-(4-methylphenyl)-6-methyl quinoline have been found to inhibit the in vitro aggregation of tau. nih.govresearchgate.net These quinoline derivatives appear to be specific in their action, showing a significantly lower inhibitory effect on the aggregation of amyloid-β42, another protein involved in Alzheimer's disease. nih.govresearchgate.net Docking studies suggest that these quinolines may bind to a C-terminal portion of the tau protein that is involved in the formation of paired helical filaments. nih.gov
Furthermore, some 2-arylethenylquinoline derivatives have been designed and evaluated as multifunctional agents for Alzheimer's treatment. researchgate.net These compounds have shown the ability to inhibit self-induced Aβ(1-42) aggregation, act as antioxidants, and chelate biometals. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings on 2-(4-Phenoxyphenyl)quinoline
The academic exploration of this compound and its isomers has yielded significant findings, primarily in the areas of synthesis and preliminary biological evaluation.
One of the key contributions has been the successful synthesis and characterization of this compound. A documented method involves the reaction of 2-arylethyl bromides with aromatic nitriles in the presence of magnesium and N-iodosuccinimide, affording the compound in good yield. thieme-connect.com The identity and purity of the synthesized this compound have been confirmed through various analytical techniques, providing a solid foundation for further research.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅NO |
| Melting Point | 116–117 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.08 (dd, J = 8.6, 0.9 Hz, 2 H), 7.14–7.17 (m, 3 H), 7.38 (t, J = 7.9 Hz, 2 H), 7.52 (td, J = 7.6, 1.1 Hz, 1 H), 7.72 (td, J = 7.7, 1.4 Hz, 1 H), 7.81–7.86 (m, 2 H), 8.14–8.17 (m, 3 H), 8.21 (d, J = 8.6 Hz, 1 H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 118.7, 118.9, 119.2, 123.6, 126.1, 127.0, 127.4, 129.1, 129.6, 129.7, 129.8, 134.7, 136.8, 148.3, 156.7, 156.8, 158.6 |
| HRMS (ESI) | m/z [M + H]⁺ calcd for C₂₁H₁₆NO: 298.1226; found: 298.1223 |
Data sourced from a study on the preparation of 2-arylquinolines. thieme-connect.com
While research specifically on this compound is focused, studies on its structural isomers and closely related derivatives provide valuable insights. For instance, research into 2-(3-phenoxyphenyl)quinoline derivatives has demonstrated their potential as antibacterial agents by inhibiting DNA gyrase. colby.edunih.gov This suggests that the phenoxyphenylquinoline scaffold is a promising framework for developing new bioactive compounds.
Another significant area of research has been the investigation of the anticancer properties of phenoxyphenyl quinoline (B57606) derivatives. Studies on N-aryl-trimethoxy quinolin-4-amine derivatives, including those with a phenoxyphenyl group, have shown potent antiproliferative activity against various human cancer cell lines. nih.gov Specifically, a compound bearing an N-(4-phenoxyphenyl) substituent demonstrated significant cytotoxicity. nih.gov These findings underscore the importance of the phenoxyphenyl moiety in the biological activity of quinoline compounds.
Table 2: Anticancer Activity of a Phenoxyphenyl Quinoline Derivative
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | A2780 (Ovarian Cancer) | 2.4 ± 0.3 |
| A2780/RCIS (Resistant Ovarian Cancer) | 2.1 ± 0.2 | |
| MCF-7 (Breast Cancer) | 4.8 ± 0.6 | |
| MCF-7/MX (Resistant Breast Cancer) | 4.5 ± 0.4 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data from a study on 5,6,7-trimethoxy quinolines as anticancer agents. nih.gov
Emerging Research Frontiers for Phenoxyphenyl Quinoline Derivatives
The research landscape for phenoxyphenyl quinoline derivatives is expanding into several exciting new frontiers. One of the most promising areas is the development of these compounds as targeted therapeutic agents. orientjchem.orgnih.gov The ability of the quinoline scaffold to be extensively functionalized allows for the fine-tuning of its biological activity. rsc.org
A significant emerging frontier is the exploration of phenoxyphenyl quinolines as inhibitors of various enzymes. evitachem.com Building on the findings of DNA gyrase inhibition, researchers are now investigating their potential to target other enzymes involved in disease pathways, such as kinases and tubulin. nih.govbohrium.com The phenoxyphenyl group, in particular, is being studied for its role in enhancing binding affinity and modulating the pharmacokinetic properties of these derivatives. nih.gov
Furthermore, the unique photophysical properties of some quinoline derivatives are opening up avenues in materials science. evitachem.com The rigid, aromatic structure of the quinoline core, combined with the electronic characteristics of the phenoxyphenyl substituent, makes these compounds candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Challenges and Opportunities in Quinoline-Based Chemical Research
Despite the vast potential of quinoline-based compounds, several challenges remain in their research and development. A primary challenge is the need for improved synthetic methodologies that are both efficient and environmentally benign. numberanalytics.com While various methods exist for synthesizing the quinoline core, the introduction of specific substituents in a controlled manner can be complex. bohrium.com
Another significant hurdle is overcoming issues related to selectivity and potential toxicity. orientjchem.orgnumberanalytics.com For therapeutic applications, it is crucial that quinoline derivatives exhibit high selectivity for their intended biological target to minimize off-target effects. mdpi.com A detailed understanding of structure-activity relationships (SAR) and structure-toxicity relationships is essential to guide the design of safer and more effective compounds. mdpi.com
These challenges, however, present numerous opportunities. The development of novel catalytic systems for quinoline synthesis and functionalization is an active area of research. There is also a growing opportunity to utilize computational tools, such as molecular docking and predictive toxicology, to design quinoline derivatives with improved safety and efficacy profiles. numberanalytics.commdpi.com The translation of promising laboratory findings into practical applications remains a key objective for the field. numberanalytics.com
Potential for Advanced Material Development and Bioactive Agent Design
The structural versatility of the phenoxyphenyl quinoline scaffold provides a fertile ground for the design of both advanced materials and novel bioactive agents. In the realm of material science, the incorporation of phenoxyphenyl quinoline units into polymers could lead to materials with enhanced thermal stability and specific optical properties. The inherent fluorescence of some quinoline derivatives also makes them attractive for the development of chemical sensors and imaging probes.
In the context of bioactive agent design, the phenoxyphenyl quinoline framework serves as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. doi.org This opens up the possibility of developing multi-target ligands, which could be particularly effective in treating complex diseases like cancer. mdpi.com By strategically modifying the substitution pattern on both the quinoline and phenoxyphenyl rings, medicinal chemists can optimize the compound's interaction with specific biological targets, leading to the development of next-generation therapeutics. orientjchem.org The continued exploration of this chemical space is expected to yield new compounds with significant potential in medicine and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
